molecular formula C7H9NO4 B6314558 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid CAS No. 1956369-03-1

2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid

Cat. No.: B6314558
CAS No.: 1956369-03-1
M. Wt: 171.15 g/mol
InChI Key: LHTIQPRLZDOMBL-UHFFFAOYSA-N
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Description

2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid is a synthetic organic compound with the molecular formula C7H9NO4 and a molecular weight of 171.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxo group, an oxa group, and an azaspiro group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid has several scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These precautions involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic core, followed by functional group transformations to introduce the oxo, oxa, and azaspiro groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

While the compound is mainly produced on a laboratory scale for research purposes, industrial production methods would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield additional oxo-containing derivatives, while reduction reactions could produce hydroxylated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to fully elucidate the exact mechanisms and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but lacking the oxo and acetic acid groups.

    2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)propanoic acid: A closely related compound with a propanoic acid group instead of an acetic acid group.

Uniqueness

2-(5-Oxo-6-oxa-4-azaspiro[24]heptan-4-yl)acetic acid is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

2-(5-oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-5(10)3-8-6(11)12-4-7(8)1-2-7/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTIQPRLZDOMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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